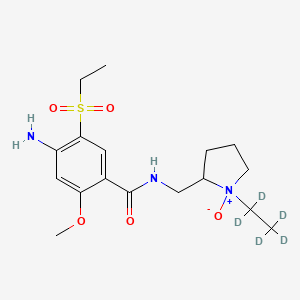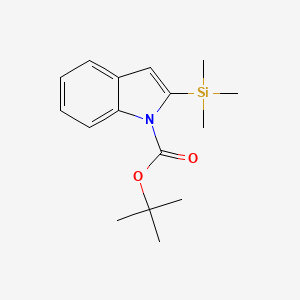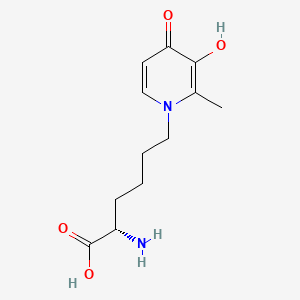![molecular formula C25H25NO2 B586902 [1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1537889-07-8](/img/structure/B586902.png)
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
Descripción general
Descripción
El metabolito de JWH 122 N-(4-hidroxipentilo) es un metabolito cannabinoide sintético. Es un metabolito de fase I esperado de JWH 122, un cannabinoide sintético que muestra altas afinidades tanto para el receptor cannabinoide central 1 (CB1) como para el receptor cannabinoide periférico 2 (CB2). Este compuesto es detectable en suero y orina y se utiliza principalmente para aplicaciones de investigación y forenses .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis del metabolito de JWH 122 N-(4-hidroxipentilo) implica la hidroxilación de la cadena N-alquilo de JWH 122. La reacción típicamente requiere condiciones específicas para asegurar que la hidroxilación ocurre en la posición deseada en la cadena pentilo. Los solventes comunes utilizados en la síntesis incluyen dimetilformamida (DMF), dimetilsulfóxido (DMSO) y etanol, con temperaturas de reacción cuidadosamente controladas para optimizar el rendimiento .
Métodos de producción industrial
La producción industrial del metabolito de JWH 122 N-(4-hidroxipentilo) sigue rutas sintéticas similares pero a mayor escala. El proceso involucra el uso de reactivos y solventes de alta pureza para asegurar la consistencia y calidad del producto final. El compuesto se produce típicamente como un sólido cristalino y se almacena a bajas temperaturas para mantener la estabilidad .
Análisis De Reacciones Químicas
Tipos de reacciones
El metabolito de JWH 122 N-(4-hidroxipentilo) experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo hidroxilo puede ser oxidado aún más para formar cetonas o ácidos carboxílicos.
Reducción: El compuesto puede sufrir reacciones de reducción para convertir el grupo hidroxilo en un átomo de hidrógeno.
Sustitución: El grupo hidroxilo puede ser sustituido por otros grupos funcionales en condiciones apropiadas.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y trióxido de cromo (CrO3).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH4) y borohidruro de sodio (NaBH4).
Sustitución: Reactivos como cloruro de tionilo (SOCl2) y tribromuro de fósforo (PBr3) facilitan las reacciones de sustitución.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción típicamente produce hidrocarburos .
Aplicaciones Científicas De Investigación
El metabolito de JWH 122 N-(4-hidroxipentilo) se utiliza principalmente en investigación forense y toxicológica. Sirve como un estándar de referencia analítico para la detección y cuantificación de cannabinoides sintéticos en matrices biológicas como la orina y el suero. El compuesto también se utiliza en estudios que investigan el metabolismo y la farmacocinética de los cannabinoides sintéticos, proporcionando información sobre sus efectos fisiológicos y posibles riesgos para la salud .
Mecanismo De Acción
El mecanismo de acción del metabolito de JWH 122 N-(4-hidroxipentilo) involucra su interacción con los receptores cannabinoides. El compuesto se une a los receptores CB1 y CB2, imitando los efectos de los cannabinoides naturales. Esta unión conduce a la activación de vías de señalización intracelulares, dando como resultado varios efectos fisiológicos. Los objetivos moleculares y las vías específicos involucrados en estos efectos aún están bajo investigación .
Comparación Con Compuestos Similares
Compuestos similares
- Metabolito de JWH 018 N-(4-hidroxipentilo)
- Metabolito de JWH 073 N-(4-hidroxibutilo)
- Metabolito de JWH 210 N-(4-hidroxipentilo)
Singularidad
El metabolito de JWH 122 N-(4-hidroxipentilo) es único debido a su patrón de hidroxilación específico en la cadena pentilo, lo que lo distingue de otros metabolitos de cannabinoides sintéticos. Esta estructura única influye en su afinidad de unión y actividad en los receptores cannabinoides, convirtiéndolo en un compuesto valioso para aplicaciones de investigación y forenses .
Propiedades
IUPAC Name |
[1-(4-hydroxypentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25NO2/c1-17-13-14-22(20-10-4-3-9-19(17)20)25(28)23-16-26(15-7-8-18(2)27)24-12-6-5-11-21(23)24/h3-6,9-14,16,18,27H,7-8,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLPJTHSXFZPIBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C2=CC=CC=C12)C(=O)C3=CN(C4=CC=CC=C43)CCCC(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501017716 | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1537889-07-8 | |
| Record name | 4-Hydroxy JWH-122 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1537889078 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | JWH-122 N-(4-Hydroxypentyl) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501017716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-HYDROXY JWH-122 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KUU7E3F54K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![1-[(E)-(2-hydroxyphenyl)methylideneamino]-3-[(E)-[phenyl(pyridin-2-yl)methylidene]amino]thiourea](/img/structure/B586825.png)

![N-(3,9-Dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-ylidene)hydroxylamine](/img/structure/B586832.png)


![N-[2-[6-(Benzyloxy)-5-methoxyindol-3-yl]ethyl]acetamide-d4](/img/structure/B586842.png)
